molecular formula C15H15ClO B14498774 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene CAS No. 64264-23-9

1-(2-Chloroethyl)-4-(phenoxymethyl)benzene

Cat. No.: B14498774
CAS No.: 64264-23-9
M. Wt: 246.73 g/mol
InChI Key: APXZWOBFFNWXAG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(phenoxymethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst. The reactions are typically carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted benzene derivatives such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.

    Oxidation Reactions: The major products include corresponding alcohols or ketones such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.

    Reduction Reactions: The major products include corresponding alkanes or alkenes such as 1-(2-ethyl)-4-(phenoxymethyl)benzene.

Scientific Research Applications

1-(2-Chloroethyl)-4-(phenoxymethyl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of diseases such as cancer and infections.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include the activation of signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-4-methylbenzene: This compound has a similar structure but lacks the phenoxymethyl group, which affects its chemical properties and reactivity.

    1-(2-Chloroethyl)-4-(methoxymethyl)benzene: This compound has a methoxymethyl group instead of a phenoxymethyl group, which affects its solubility and biological activity.

    1-(2-Chloroethyl)-4-(phenylmethyl)benzene: This compound has a phenylmethyl group instead of a phenoxymethyl group, which affects its chemical stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

64264-23-9

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(phenoxymethyl)benzene

InChI

InChI=1S/C15H15ClO/c16-11-10-13-6-8-14(9-7-13)12-17-15-4-2-1-3-5-15/h1-9H,10-12H2

InChI Key

APXZWOBFFNWXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCl

Origin of Product

United States

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